molecular formula C7H8BNO4 B8227960 (3-Methyl-4-nitrophenyl)boronic acid

(3-Methyl-4-nitrophenyl)boronic acid

Cat. No.: B8227960
M. Wt: 180.96 g/mol
InChI Key: MCOWIWZRZDFDRN-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenyl)boronic acid is an organic compound with the molecular formula C7H8BNO4. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-nitrophenyl)boronic acid typically involves the reaction of 3-methyl-4-nitrobenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-4-nitrophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Pd/C, hydrogen gas, or other reducing agents like sodium borohydride.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Aminophenylboronic acids.

Scientific Research Applications

(3-Methyl-4-nitrophenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential in drug development, especially in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism by which (3-Methyl-4-nitrophenyl)boronic acid exerts its effects is primarily through its participation in catalytic cycles, such as the Suzuki-Miyaura coupling. In this reaction, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

  • 3-Nitrophenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-Nitrophenylboronic acid

Comparison: (3-Methyl-4-nitrophenyl)boronic acid is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions. For instance, the nitro group is a strong electron-withdrawing group, which can enhance the electrophilicity of the boronic acid, while the methyl group can provide steric hindrance, affecting the overall reaction pathway.

Properties

IUPAC Name

(3-methyl-4-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOWIWZRZDFDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)[N+](=O)[O-])C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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